Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole, while oxidation can produce an isoxazole oxide .
Scientific Research Applications
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Similar in structure but with an ethyl group instead of a bromine atom.
Ethyl 5-methylisoxazole-4-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive and versatile in chemical synthesis.
Properties
IUPAC Name |
ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURPTDYVMCBBPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254962-88-3 | |
Record name | ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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